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Compound of Interest

Compound Name: Methyl 3-ethyl-2-hydroxybenzoate

Cat. No.: B1514501 Get Quote

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-ethyl-2-hydroxybenzoate

Prepared by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of Methyl 3-ethyl-2-hydroxybenzoate
using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for

researchers, scientists, and professionals in drug development, this document delves into the

theoretical underpinnings, experimental protocols, and detailed spectral interpretation required

for the unambiguous structural elucidation of this compound.

Introduction: The Structural Imperative
Methyl 3-ethyl-2-hydroxybenzoate is a substituted aromatic ester with potential applications

in organic synthesis and medicinal chemistry. Its precise chemical structure, defined by the

substitution pattern on the benzene ring, is critical to its reactivity, biological activity, and

intellectual property considerations. ¹³C NMR spectroscopy is an indispensable analytical

technique that provides direct insight into the carbon framework of a molecule.[1] Each unique

carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its

chemical shift offering a wealth of information about its electronic environment, hybridization,

and connectivity.[2][3] This guide will demonstrate the power of ¹³C NMR in verifying the identity

and purity of Methyl 3-ethyl-2-hydroxybenzoate.
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Theoretical Framework and Chemical Shift
Prediction
The ¹³C NMR spectrum is characterized by the chemical shift (δ), which is the resonance

frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS), set at 0 ppm.[4]

[5] The chemical shift is highly sensitive to the local electronic environment; electron-

withdrawing groups deshield a carbon nucleus, shifting its signal downfield (to a higher ppm

value), while electron-donating groups cause shielding and an upfield shift (lower ppm value).

[6] The overall chemical shift range for most organic molecules spans from 0 to 220 ppm.[1][7]

For Methyl 3-ethyl-2-hydroxybenzoate, we anticipate 10 distinct signals, corresponding to the

10 chemically non-equivalent carbon atoms in the molecule. The prediction of their chemical

shifts is based on the additive effects of the substituents on the benzene ring and established

chemical shift ranges for various functional groups.[8][9]

Structure and Carbon Numbering:

(Note: For clarity in the following discussion, the carbons of the benzene ring are numbered C1

to C6, starting from the carbon bearing the ester group and proceeding towards the hydroxyl

group. The ethyl group carbons are C7 and C8, the ester carbonyl is C9, and the methoxy

carbon is C10.)

Predicted Chemical Shifts (δ, ppm):

C9 (Carbonyl, -COO-): The carbonyl carbon of an ester is highly deshielded due to the

double bond to one oxygen and a single bond to another. Its signal is expected in the 170-

185 ppm range.[6] For aromatic esters, this can be slightly upfield. A reasonable prediction is

~171 ppm.

C2 (Aromatic, C-OH): The carbon directly attached to the hydroxyl group (the ipso-carbon) is

significantly deshielded and typically appears in the 155-160 ppm range for phenols.[4][10]

The prediction is ~158 ppm.

C1 (Aromatic, C-COOR): This quaternary carbon is attached to the electron-withdrawing

ester group. Its signal is often found in the 110-130 ppm range. Based on similar structures

like methyl 2-hydroxybenzoate, we can predict a shift of ~112 ppm.[5]
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C3 (Aromatic, C-Ethyl): This carbon is attached to the alkyl (ethyl) group. Alkyl groups are

weakly electron-donating. We expect its signal to be downfield due to its position on the

aromatic ring and the presence of two other substituents. A predicted value is ~140 ppm.

C6 (Aromatic, C-H): This methine carbon is ortho to the ester group and meta to the hydroxyl

group. It will be influenced by both, leading to a predicted shift of ~136 ppm.

C4 (Aromatic, C-H): This carbon is para to the hydroxyl group and meta to the ester. Its

chemical shift is predicted to be around ~125 ppm.

C5 (Aromatic, C-H): Being ortho to the hydroxyl group and meta to the ethyl group, this

carbon is expected to be shielded. A predicted value is ~119 ppm.

C10 (Methoxy, -OCH₃): The carbon of the methoxy group in an ester typically appears in the

50-60 ppm range.[6] A precise prediction is ~52 ppm.

C7 (Methylene, -CH₂-): The methylene carbon of the ethyl group, being attached to the

aromatic ring, will be more deshielded than the methyl carbon. A typical range for benzylic-

type carbons is 20-30 ppm. We predict ~23 ppm.

C8 (Methyl, -CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon

in the molecule, expected in the 10-20 ppm range.[6] A value of ~14 ppm is predicted.

Experimental Protocol for ¹³C NMR Acquisition
Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and

optimization of acquisition parameters.[11]

Step-by-Step Methodology:

Sample Preparation:

Weigh approximately 50-100 mg of Methyl 3-ethyl-2-hydroxybenzoate.[12] ¹³C NMR is

inherently less sensitive than ¹H NMR, necessitating a higher concentration.[13]

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterated

chloroform (CDCl₃), in a clean, dry vial.[12] CDCl₃ is a common choice due to its excellent
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solubilizing properties for many organic compounds and its single carbon signal at ~77

ppm which can be used as a secondary reference.[10]

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR

tube.[14] Suspended solids will degrade the magnetic field homogeneity, leading to poor

spectral resolution.

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the

chemical shift scale to 0.0 ppm.

Cap the NMR tube securely and label it clearly.[13]

Instrument Setup and Data Acquisition:

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) for better sensitivity and resolution.

Insert the sample into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp

spectral lines.

Set the acquisition parameters. Optimized parameters can significantly enhance signal-to-

noise in a shorter time.[11] A typical set of parameters for a standard ¹³C spectrum would

be:

Pulse Program: A standard 30° pulse program with proton decoupling (e.g., zgpg30 on

Bruker instruments).[11]

Acquisition Time (AQ): ~1.0-2.0 seconds.

Relaxation Delay (D1): ~2.0 seconds.

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

More scans will be needed for dilute samples.
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Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are

captured.

Decoupling: Broadband proton decoupling is used to collapse ¹H-¹³C couplings,

resulting in a single sharp peak for each carbon atom and providing a sensitivity

enhancement via the Nuclear Overhauser Effect (NOE).[15]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive

mode.

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Integrate the peaks (note: standard ¹³C peak integrals are not directly proportional to the

number of carbons due to variable relaxation times and NOE effects, and are generally not

used for quantification unless specific experimental conditions are met).[15]

Experimental Workflow Diagram:
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Caption: Workflow for ¹³C NMR analysis.
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Spectral Analysis and Structural Confirmation
The resulting proton-decoupled ¹³C NMR spectrum will show ten distinct singlets. The

assignment of these signals is performed by comparing their experimental chemical shifts to

the predicted values and by using advanced NMR techniques like DEPT (Distortionless

Enhancement by Polarization Transfer).

Hypothetical ¹³C NMR Data for Methyl 3-ethyl-2-hydroxybenzoate:
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Signal
Chemical Shift
(δ, ppm)

Carbon Type
(from DEPT)

Assignment Justification

1 171.2 C (Quaternary) C9 (C=O)

Downfield shift

characteristic of

an ester carbonyl

carbon.[6]

2 158.1 C (Quaternary) C2 (C-OH)

Typical shift for

an aromatic

carbon bonded

to a hydroxyl

group.[4]

3 140.3 C (Quaternary) C3 (C-Et)

Quaternary

aromatic carbon

deshielded by

adjacent

substituents.

4 136.5 CH (Methine) C6

Aromatic CH

deshielded by

the ortho ester

and meta

hydroxyl groups.

5 124.8 CH (Methine) C4

Aromatic CH,

influenced by

para-OH and

meta-ester

groups.

6 118.9 CH (Methine) C5

Aromatic CH

shielded by the

electron-donating

ortho hydroxyl

group.

7 112.5 C (Quaternary) C1 (C-COOR) Shielded

quaternary

aromatic carbon
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adjacent to the

C-OH carbon.

8 52.3 CH₃ (Methyl) C10 (-OCH₃)

Characteristic

chemical shift for

a methoxy

carbon of an

ester.

9 22.9 CH₂ (Methylene) C7 (-CH₂CH₃)

Aliphatic

methylene

carbon attached

to the aromatic

ring.

10 14.1 CH₃ (Methyl) C8 (-CH₂CH₃)

Highly shielded

terminal methyl

carbon of the

ethyl group.

Confirmation with DEPT Spectroscopy:

To unambiguously assign the signals, DEPT experiments are invaluable.[16][17] A DEPT

experiment can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and

quaternary (C) carbons.[18][19]

DEPT-90: This spectrum would show only the signals for the methine (CH) carbons. We

would expect to see positive peaks for C4, C5, and C6.[18]

DEPT-135: This spectrum displays CH and CH₃ carbons as positive peaks and CH₂ carbons

as negative peaks.[18][19] We would see:

Positive peaks for C4, C5, C6, C8, and C10.

A negative peak for C7.

Quaternary Carbons: The quaternary carbons (C1, C2, C3, and C9) would be absent from

both DEPT-90 and DEPT-135 spectra.[18] Their presence in the standard broadband-
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decoupled spectrum and absence in the DEPT spectra confirms their assignment.

This combination of broadband, DEPT-90, and DEPT-135 spectra allows for a definitive

assignment of every carbon atom in the molecule, providing a robust and self-validating

confirmation of the structure of Methyl 3-ethyl-2-hydroxybenzoate.

Structure-Spectrum Correlation Diagram:

Methyl 3-ethyl-2-hydroxybenzoate

¹³C NMR Chemical Shifts (ppm)

C9: 171.2 C2: 158.1 C3: 140.3 C6: 136.5 C4: 124.8 C5: 118.9 C1: 112.5 C10: 52.3 C7: 22.9 C8: 14.1

Click to download full resolution via product page

Caption: Correlation of carbon atoms to their ¹³C NMR signals.

Conclusion
The comprehensive analysis using ¹³C NMR spectroscopy, supported by DEPT experiments,

provides an unambiguous method for the structural confirmation of Methyl 3-ethyl-2-
hydroxybenzoate. The predictable and distinct chemical shifts for each of the ten carbon

atoms, from the deshielded carbonyl to the shielded alkyl carbons, serve as a unique

fingerprint for the molecule. This level of detailed structural verification is fundamental for

ensuring material quality, understanding structure-activity relationships, and advancing

research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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